molecular formula C15H22N4O3S B5576803 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide

Cat. No.: B5576803
M. Wt: 338.4 g/mol
InChI Key: DYCNXORIWLKYDC-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.14126175 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Reactivity

Studies have elaborated on the synthesis and chemical structure of related acetamide derivatives, highlighting their chemical reactivity and potential applications in scientific research. For instance, the pKa determination of newly synthesized derivatives provides insights into their acidity constants, which are crucial for understanding their behavior in different environments (Duran & Canbaz, 2013). Another study focuses on the crystal structure of a similar compound, revealing the molecular interactions and geometrical configuration (Sethusankar et al., 2002).

Synthesis of Heterocyclic Compounds

The versatility of thioureido-acetamides in synthesizing various heterocyclic compounds through one-pot cascade reactions has been demonstrated, showcasing excellent atom economy and providing new pathways to important heterocycles (Schmeyers & Kaupp, 2002). Similarly, the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their potential anticancer activities highlight the applicability of these compounds in medicinal chemistry research (Duran & Demirayak, 2012).

Molecular Structure Analysis

The molecular structure and packing analysis of related compounds, such as the study on 5-(1-Acetamido-3-methylbutyl)-5-methylimidazolidine-2,4-dione monohydrate, provide insights into the intermolecular hydrogen bonding and interactions that stabilize these molecules, offering implications for designing compounds with desired properties (Sethusankar et al., 2001).

Catalytic and Biological Activities

The exploration of novel thiazolidinedione derivatives for their hypoglycemic activity (Nikalje et al., 2012) and the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for peripheral benzodiazepine receptors using SPECT (Katsifis et al., 2000) indicate the broad applicability of these compounds in pharmacological research and medical imaging.

Properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-5-6-13-17-9(2)11(23-13)8-16-12(20)7-10-14(21)19(4)15(22)18(10)3/h10H,5-8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCNXORIWLKYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(S1)CNC(=O)CC2C(=O)N(C(=O)N2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.